molecular formula 2C17H23NO3.H2O4S B194443 Hyoscyamine sulphate CAS No. 620-61-1

Hyoscyamine sulphate

Cat. No. B194443
CAS RN: 620-61-1
M. Wt: 676.8 g/mol
InChI Key: HOBWAPHTEJGALG-LFQBMQRVSA-N
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Description

Hyoscyamine sulfate is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna . It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid . Hyoscyamine is sometimes used to reduce tremors and rigid muscles in people with symptoms of Parkinson’s disease .


Synthesis Analysis

The synthesis of hyoscyamine involves a shared biosynthetic pathway responsible for its production in the three HS-producing species . The pathway involves a high level of gene collinearity related to HS synthesis across the family in both types of species . By introducing gain-of-function and loss-of-function mutations at key sites, the reduced/lost or re-activated functions of critical genes involved in HS synthesis in both types of species have been confirmed .


Molecular Structure Analysis

The molecular formula of hyoscyamine sulfate is C17H25NO7S . The crystal structure of hyoscyamine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .


Chemical Reactions Analysis

Hyoscyamine 6β-hydroxylase (H6H) is an α-ketoglutarate dependent mononuclear nonheme iron enzyme that catalyzes C6-hydroxylation of hyoscyamine and oxidative cyclization of the resulting product to give the oxirane natural product scopolamine .


Physical And Chemical Properties Analysis

Hyoscyamine sulfate has a molecular weight of 387.4 g/mol . It is a toxic solid with a melting point of >200°C . It is very soluble in water and sparingly soluble or soluble in ethanol (96 percent) .

Scientific Research Applications

  • Anticholinergic Properties for Infant Colic Treatment : Hyoscyamine, an anticholinergic agent, is used in hyoscyamine sulfate drops prescribed for colic in infants. However, anticholinergic poisoning in infants, while rare, can occur, emphasizing the need for awareness of potential toxicity (Myers, Moro-Sutherland, & Shook, 1997).

  • Enantioselective Analysis in Pharmacological Research : Research on R- and S-hyoscyamine, components of the racemic mixture atropine, has implications in pre-anesthesia, ophthalmology, and organophosphorus (OP) poisoning treatment. An enantioselective LC-ESI MS/MS procedure was developed to analyze these enantiomers in swine, which are often used as a model due to physiological similarities to humans (John, Mikler, Worek, & Thiermann, 2012).

  • Treatment of Mastocytosis Syndrome : A study demonstrated the use of l-hyoscyamine sulfate in treating a patient with mastocytosis syndrome, resulting in the alleviation of gastritis, diarrhea, and other symptoms, although it did not affect abnormal urinary histamine excretion (Berg, Wetterqvist, & White, 2009).

  • Crystallization Studies : Research on the crystallization of l-hyoscyamine sulfate from ethanol solution indicates its lower solubility compared to atropine, which may account for the spontaneous resolution of the latter (Rosenblum & Taylor, 1954).

  • Chiral Determination in Plasma : The development of high-performance liquid-chromatographic tandem-mass spectrometric methods for the enantioselective and chiral determination of R- and S-hyoscyamine in plasma has significant implications for therapeutic research in organophosphorus compound poisoning (John, Eyer, Zilker, & Thiermann, 2010).

  • Biosynthesis Improvement in Hairy Roots : A study on the effects of polyploidization and elicitation on biomass and hyoscyamine content in hairy roots of Datura stramonium showed that these methods can lead to significant improvements in hyoscyamine biosynthesis (Belabbassi et al., 2016).

  • Biocatalysis Research : The expression of Hyoscyamine 6β-Hydroxylase gene in Saccharomyces cerevisiae for the transformation of hyoscyamine into scopolamine indicates its potential use in industrial biocatalytic processes (Cardillo, Talou, & Giulietti, 2008).

  • Antioxidant and Antiglycation Activities : A study on the effects of hyoscyamine on oxidative stress in liver cells in male rats showed that it has considerable antioxidant and antiglycation activities, protecting liver cells against free radical damage (Farsani et al., 2017).

Safety And Hazards

Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBWAPHTEJGALG-LFQBMQRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001341118
Record name Hyoscyamine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levsinex

CAS RN

620-61-1
Record name Hyoscyamine Sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hyoscyamine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOSCYAMINE SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB570Z127K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
FJ Muhtadi - Analytical Profiles of Drug Substances and Excipients, 1994 - Elsevier
… The infra-red absorption spectrum, concordant with the spectrum of standard hyoscyamine sulphate. B. Specific optical rotation: In a 5% w/v solution, -24' to -29'. …
Number of citations: 8 www.sciencedirect.com
E El Hefnawy, A El Nakeeb - Egyptian Journal of Anaesthesia, 2017 - Elsevier
… L-hyoscyamine sulphate is antimuscarinic, anticholinergic agent with antispasmodic effect. L-hyoscyamine sulphate is commonly used to suppress duodenal motility during ERCP with …
Number of citations: 2 www.sciencedirect.com
A Bhattacharjee, R Naga, M Saha, S Karmakar, A Pal… - Archives of …, 2023 - Springer
… Pretreatment with hyoscyamine sulphate resulted in a significant … Embryonated eggs pretreated with hyoscyamine sulphate … Hyoscyamine sulphate was also found to cause significant …
Number of citations: 3 link.springer.com
A Bhattacharjee, R Naga, M SAHA, S ROY - 2022 - researchsquare.com
… with hyoscyamine sulphate … with hyoscyamine sulphate showed upregulation of TLR3, TLR7, TLR8, IL-4, IL-10 as well as interferons and the regulatory factors. Hyoscyamine sulphate …
Number of citations: 3 www.researchsquare.com
B Berg, H Wetterqvist, T White - Acta Medica Scandinavica, 1968 - Wiley Online Library
… In order to suppress the gastritis-peptic ulcer symptoms the patient was given I-hyoscyamine sulphate tablets with prolonged release (Egazilm) in increasing doses (26). After the first …
Number of citations: 6 onlinelibrary.wiley.com
JS Krüger, A Randrup - British Journal of Pharmacology, 1968 - ncbi.nlm.nih.gov
… After (-)-hyoscyamine sulphate (20 mg/kg) a few bursts of activity were observed during the first 20 min. Twelve rats were also given saline and another twelve rats methylatropine nitrate …
Number of citations: 19 www.ncbi.nlm.nih.gov
A Puech, M Monleaud-Dupy, M Jacob… - Journal de Pharmacie …, 1977 - europepmc.org
[Stability studies of aqueous solutions of hyoscyamine sulphate (author's transl)]. - Abstract - Europe PMC … [Stability studies of aqueous solutions of hyoscyamine sulphate (author's …
Number of citations: 1 europepmc.org
GD Bell - Endoscopy, 2000 - thieme-connect.com
… on the use of hyoscyamine sulphate (as opposed to hyoscine butylbromide, the preferred agent in the UK). The patients receiving hyoscyamine sulphate had significantly shorter caecal …
Number of citations: 80 www.thieme-connect.com
L Anderson, DW Hill - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… of collected crops of this specific rotatory power a hyoscyamine sulphate of [=ID cu. 20" was … containing an excess of I-hyoscyamine sulphate was considerably decreased (Table 111). It …
Number of citations: 0 pubs.rsc.org
JB NAGELVOORT - American Journal of Pharmacy (1835 …, 1892 - search.proquest.com
… 118) the writer recorded his observation on commercial atropine sulphate which was found to be hyoscyamine sulphate, and attention was drawn to the shape of the crystals of its gold …
Number of citations: 0 search.proquest.com

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